Home > Products > Screening Compounds P52175 > MI-nc (hydrochloride)
MI-nc (hydrochloride) - 1934302-23-4

MI-nc (hydrochloride)

Catalog Number: EVT-254776
CAS Number: 1934302-23-4
Molecular Formula: C14H18Cl2N6S2
Molecular Weight: 405.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Menin, a product of the multiple endocrine neoplasia gene, is an essential component of histone methyltransferase complexes involving the mixed lineage leukemia (MLL) gene product. Also, the leukemogenic activity of MLL fusion proteins depends on their direct interaction with menin. MI-nc is a weak inhibitor of the menin-MLL fusion protein interaction (IC50 = 193 μM). It is intended as a negative control compound for tests involving MI-2, which more potently binds menin, blocks the menin-MLL interaction (IC50 = 0.45 μM), and induces apoptosis in cells expressing MLL fusion proteins.

Overview

MI-nc (hydrochloride), with the chemical identifier 1934302-23-4, is a compound recognized for its role as a weak inhibitor of the menin-mixed lineage leukemia fusion protein interaction. This interaction is crucial in the pathology of acute leukemia, making MI-nc a significant compound in leukemia research. It is often utilized as a negative control in experiments involving MI-2, a more potent inhibitor of the same interaction. The inhibition of the menin-mixed lineage leukemia interaction can lead to apoptosis in cells expressing mixed lineage leukemia fusion proteins, highlighting its potential therapeutic implications .

Source

MI-nc (hydrochloride) is synthesized from thieno[2,3-d]pyrimidine derivatives, which are established precursors in medicinal chemistry. The compound's synthesis involves multiple steps that culminate in its hydrochloride form, enhancing its solubility and stability for research applications .

Classification

MI-nc (hydrochloride) falls under the category of small molecule inhibitors and is classified primarily as an antineoplastic agent due to its effects on cancer cell lines. Its mechanism of action targets specific protein-protein interactions critical for oncogenesis, particularly in hematological malignancies .

Synthesis Analysis

The synthesis of MI-nc (hydrochloride) involves several key steps:

  1. Formation of the Thieno[2,3-d]pyrimidine Core: This initial step includes the cyclization of appropriate precursors under controlled conditions to form the core structure essential for biological activity.
  2. Introduction of the Piperazinyl Group: The core structure undergoes a reaction with a piperazine derivative, which is crucial for enhancing binding affinity to the target protein.
  3. Addition of the Thiadiazolyl Group: This step further modifies the compound to optimize its pharmacological properties.
  4. Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to yield MI-nc (hydrochloride), improving its solubility in various solvents such as ethanol and dimethyl sulfoxide .
Molecular Structure Analysis

The molecular structure of MI-nc (hydrochloride) features a thieno[2,3-d]pyrimidine backbone with additional functional groups that enhance its biological activity. The compound's structural data includes:

  • Molecular Formula: C₁₃H₁₅ClN₄S
  • Molecular Weight: 286.81 g/mol
  • IC50 Value: 193 μM, indicating its potency as an inhibitor of the menin-mixed lineage leukemia fusion protein interaction .
Chemical Reactions Analysis

MI-nc (hydrochloride) can participate in several chemical reactions:

  • Oxidation Reactions: Typically performed using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: These can occur under specific conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution reactions may occur where nucleophiles replace functional groups within MI-nc, allowing for further chemical modifications.

The choice of reagents and conditions significantly influences the reaction outcomes and product yields .

Mechanism of Action

The mechanism by which MI-nc (hydrochloride) exerts its effects involves:

  • Target Interaction: MI-nc binds to the menin-mixed lineage leukemia fusion protein complex, inhibiting their interaction.
  • Biochemical Pathways: This inhibition affects histone methyltransferase complexes critical for gene regulation in leukemia cells.
  • Resulting Cellular Effects: By disrupting this interaction, MI-nc can induce apoptosis in cells expressing mixed lineage leukemia fusion proteins, thus contributing to its potential therapeutic effects against acute leukemia .
Physical and Chemical Properties Analysis

The physical and chemical properties of MI-nc (hydrochloride) include:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide, ethanol, and dimethyl formamide.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

These properties are crucial for handling and application in laboratory settings .

Applications

MI-nc (hydrochloride) has several scientific uses:

  • Research Tool: It serves as a negative control in studies involving more potent inhibitors like MI-2, aiding in understanding the dynamics of menin-mixed lineage leukemia interactions.
  • Potential Therapeutic Agent: Given its role in inhibiting oncogenic interactions, it may have future applications in developing treatments for acute leukemia and other related malignancies.
Molecular Mechanism of Action in Oncogenic Pathways

Inhibition Dynamics of Menin-MLL Fusion Protein Interaction

The Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction represents a validated therapeutic target in acute leukemias driven by MLL gene rearrangements (MLL-r leukemias). These translocations occur in 5-10% of acute leukemias and generate oncogenic fusion proteins that depend on Menin binding for their leukemogenic activity. Menin serves as an essential scaffolding protein that anchors MLL fusion complexes to chromatin, facilitating aberrant histone modifications (e.g., H3K79 methylation by DOT1L) and transcriptional activation of pro-leukemic genes such as HOXA cluster genes and MEIS1 [4] [7].

Competitive Binding Mechanisms in Leukemogenesis

MI-nc (hydrochloride) functions as a weak competitive inhibitor of the Menin-MLL interaction by targeting the Menin binding pocket normally occupied by MLL motifs. The Menin-MLL interface involves a bivalent binding mode where two distinct menin-binding motifs (MBM1: MLL4-15; MBM2: MLL23-43) engage a large central cavity on Menin (Kd = 6.8 nM for MLL4-43) [4]. Structural analyses reveal that potent inhibitors like MI-2 fill this pocket through extensive hydrophobic interactions and hydrogen bonding with key residues (Tyr276, Trp341). In contrast, MI-nc exhibits significantly reduced binding affinity (IC50 = 193 µM) due to its inability to establish critical interactions with the hydrophobic subpockets and hydrogen-bonding network required for high-affinity binding [2] [10]. This weak competitive displacement fails to disrupt Menin incorporation into high-molecular-weight chromatin complexes, thereby preserving MLL-fusion-mediated transcriptional activation in leukemia cells [7].

Role in Disrupting Bivalent MLL Binding Modes

The bivalent nature of the Menin-MLL interaction poses a challenge for small-molecule inhibition. High-affinity inhibitors like VTP50469 achieve nanomolar potency by spanning both MBM1 and MBM2 interaction sites, forming hydrogen bonds with Tyr276 and Trp341 while exploiting π-cation interactions with Tyr319/Tyr323 [4] [7]. MI-nc’s chemical structure (6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]-thieno[2,3-d]pyrimidine dihydrochloride) lacks the extended pharmacophores necessary to engage these distal regions simultaneously [10]. Consequently, it demonstrates >1,000-fold lower efficacy than MI-2 in displacing the bivalent MLL4-43 fragment from Menin in fluorescence polarization assays. This deficiency underscores its inability to perturb the cooperative binding dynamics essential for Menin-MLL complex stability [4] [10].

Table 1: Inhibitory Potency of Menin-MLL Inhibitors

CompoundIC50 vs. MLL4-43Target EngagementCellular GI50 (MLL-r cells)
MI-nc193 µMWeak competitive binding>500 µM
MI-20.45 µMFull displacement~0.5 µM
MI-50333 nMComplex disruption0.22 µM
VTP50469<5 nMChromatin evictionLow nM range

Comparative Pharmacological Profiling Against MI-2

Differential IC50 Efficacy in MLL Fusion Protein Contexts

Pharmacological profiling reveals stark potency differences between MI-nc and its structural analog MI-2. While MI-2 inhibits the Menin-MLL interaction with an IC50 of 0.45 µM in biochemical assays, MI-nc exhibits a dramatically higher IC50 of 193 µM – representing a >400-fold reduction in inhibitory activity [2] [10]. This divergence translates to functional cellular outcomes: MI-2 induces apoptosis in MLL-r leukemia cells at sub-micromolar concentrations (GI50 ~0.5 µM), whereas MI-nc fails to suppress proliferation or viability even at concentrations exceeding 500 µM [2]. The differential efficacy is conserved across diverse MLL fusion contexts, including MLL-AF4 (ALL) and MLL-AF9 (AML) models, confirming MI-nc’s universal lack of anti-leukemic activity relative to MI-2 [2] [10].

Functional Specificity as a Negative Control

Owing to its minimal target engagement, MI-nc serves as a critical negative control in Menin-MLL inhibitor studies. Its matched molecular framework with MI-2 (sharing the thienopyrimidine core) enables isolation of on-target effects from off-target or scaffold-related phenotypes [10]. Key applications include:

  • Mechanistic Validation: Rescue experiments demonstrating that MI-2-induced phenotypes (e.g., HOXA9/MEIS1 downregulation, differentiation) are reversed by Menin overexpression but unaffected by MI-nc treatment [2].
  • Specificity Benchmarking: In proteomic screens, MI-nc fails to displace Menin from nuclear complexes or alter MLL-fusion chromatin occupancy, unlike MI-503 or VTP50469 [7].
  • Toxicity Profiling: Assessment of compound-related cytotoxicity unrelated to Menin-MLL inhibition (e.g., solvent effects, non-specific kinase inhibition) [10].

Table 2: Functional Specificity of MI-nc as a Negative Control

Experimental ContextMI-2 ActivityMI-nc ActivityInterpretive Utility
MLL-r cell proliferationGI50 = 0.22-0.52 µMNo inhibition at ≤500 µMConfirms on-target cytotoxicity
Menin-MLL complex displacementDisrupts high-MW nuclear complexesNo disruptionValidates complex-specific effects
HOXA9 transcript suppression>80% reduction at 0.5 µMNo reductionLinks target binding to gene regulation
In vivo leukemia progressionDelays progression in PDX modelsNo effectDemonstrates therapeutic specificity

Chemical Structures of Key Compounds

  • MI-nc hydrochloride: 6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]-thieno[2,3-d]pyrimidine dihydrochloride (CAS: 1934302-23-4)
  • MI-2: Structural analog with modified pharmacophores enabling nanomolar Menin binding [2] [10]

Structure-Activity Relationship (SAR) Analysis

The piperazinyl-thienopyrimidine scaffold shared by MI-nc and MI-2 provides insights into critical pharmacophore elements for Menin inhibition. High-affinity inhibitors feature:

  • Hydrophobic extensions filling the Phe238 pocket
  • H-bond acceptors engaging Tyr276
  • Charged moieties enabling π-cation stacking with Tyr319/Tyr323 [4] [7]MI-nc lacks these optimized substituents, resulting in minimal occupancy of the deep hydrophobic cavity essential for displacing MBM2. SAR analysis confirms that even minor modifications (e.g., fluorophenyl additions) boost potency >30-fold over MI-nc, highlighting its utility for mapping steric and electronic constraints within the Menin binding pocket [4] [10].

Properties

CAS Number

1934302-23-4

Product Name

MI-nc (hydrochloride)

IUPAC Name

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride

Molecular Formula

C14H18Cl2N6S2

Molecular Weight

405.4

InChI

InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H

InChI Key

QFOIGNCIUPMVOO-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl

Synonyms

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]-thieno[2,3-d]pyrimidine, dihydrochloride​

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.